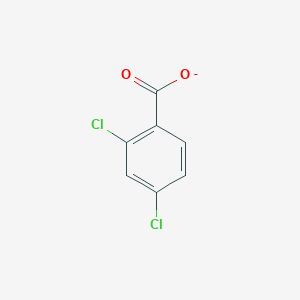

5-(pipéridin-1-ylsulfonyl)-1H-indole-2,3-dione

Vue d'ensemble

Description

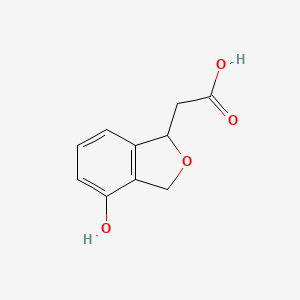

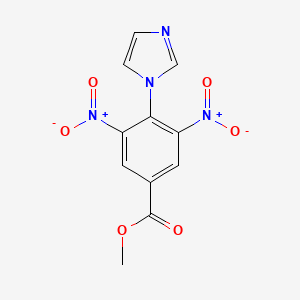

La 5-(pipéridin-1-ylsulfonyl)indoline-2,3-dione est un composé organique synthétique qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Ce composé fait partie des dérivés de l'indoline-2,3-dione, connus pour leurs activités biologiques diverses. La présence du groupe pipéridin-1-ylsulfonyl améliore ses propriétés pharmacologiques, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways.

Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5-(pipéridin-1-ylsulfonyl)indoline-2,3-dione implique généralement les étapes suivantes :

Formation du noyau d'indoline-2,3-dione : Le noyau d'indoline-2,3-dione peut être synthétisé par cyclisation d'un dérivé d'aniline approprié avec un réactif approprié tel que le phosgène ou le triphosgène.

Introduction du groupe pipéridin-1-ylsulfonyl : Le groupe pipéridin-1-ylsulfonyl est introduit par une réaction de sulfonylation. Cela implique la réaction du noyau d'indoline-2,3-dione avec de la pipéridine et un dérivé de chlorure de sulfonyle dans des conditions basiques.

Méthodes de production industrielle

En milieu industriel, la production de la 5-(pipéridin-1-ylsulfonyl)indoline-2,3-dione peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, conduisant à des rendements et à une pureté plus élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La 5-(pipéridin-1-ylsulfonyl)indoline-2,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le noyau d'indoline-2,3-dione en dérivés d'indoline ou d'indole.

Substitution : Le groupe pipéridin-1-ylsulfonyl peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés d'indoline ou d'indole.

Substitution : Divers dérivés substitués de l'indoline-2,3-dione.

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Enquête sur son rôle dans la modulation des voies biologiques.

Médecine : Exploré pour ses propriétés antivirales, anticancéreuses et anti-inflammatoires.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action de la 5-(pipéridin-1-ylsulfonyl)indoline-2,3-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé s'est avéré inhiber certaines enzymes et certains récepteurs, conduisant à la modulation de diverses voies biologiques. Par exemple, il peut inhiber la réplication virale en ciblant les enzymes virales .

Mécanisme D'action

The mechanism of action of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it can inhibit viral replication by targeting viral enzymes .

Comparaison Avec Des Composés Similaires

Composés similaires

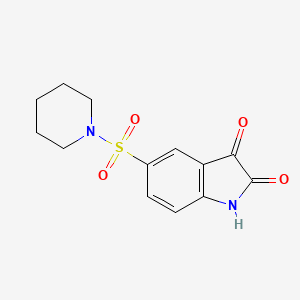

5-(trifluorométhyl)pipéridin-1-ylsulfonyl)indoline-2,3-dione : Connu pour son activité antivirale.

5-(méthylthiazol-2-ylidène)hydrazinéylidène)indolin-2-one : Présente des activités antivirales importantes en tant qu'inhibiteurs de la transcriptase inverse du VIH.

Unicité

La 5-(pipéridin-1-ylsulfonyl)indoline-2,3-dione se distingue par sa combinaison unique du noyau d'indoline-2,3-dione et du groupe pipéridin-1-ylsulfonyl, qui améliore ses propriétés pharmacologiques et élargit son éventail d'applications.

Propriétés

IUPAC Name |

5-piperidin-1-ylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c16-12-10-8-9(4-5-11(10)14-13(12)17)20(18,19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATIWPMEKYVTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399501 | |

| Record name | 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329905-79-5 | |

| Record name | 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate](/img/structure/B1228494.png)

![4-chloro-N-[2-(1H-indol-3-yl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]benzamide](/img/structure/B1228498.png)

![2-[[2-(Cyclohexylamino)-2-oxoethyl]thio]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester](/img/structure/B1228499.png)

![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone](/img/structure/B1228506.png)

![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N'-[2-(2-ethoxyphenoxy)-1-oxoethyl]acetohydrazide](/img/structure/B1228516.png)

![N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1228518.png)